molecular formula C20H17ClN2O2 B13866806 Quinoline, 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- CAS No. 616882-48-5

Quinoline, 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]-

Cat. No.: B13866806
CAS No.: 616882-48-5
M. Wt: 352.8 g/mol
InChI Key: PGKBHQZPZCXHDW-UHFFFAOYSA-N
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Description

Quinoline derivatives are pivotal in medicinal chemistry due to their broad pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities . The compound 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]quinoline features a quinoline core substituted at position 2 with a chlorine atom and at position 3 with a 5-(2-methoxyethoxy)-substituted indole moiety. The chloro substituent on the quinoline may modulate electronic properties, influencing binding interactions with biological targets .

Properties

CAS No.

616882-48-5

Molecular Formula

C20H17ClN2O2

Molecular Weight

352.8 g/mol

IUPAC Name

2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]quinoline

InChI

InChI=1S/C20H17ClN2O2/c1-24-8-9-25-15-6-7-18-14(10-15)12-19(22-18)16-11-13-4-2-3-5-17(13)23-20(16)21/h2-7,10-12,22H,8-9H2,1H3

InChI Key

PGKBHQZPZCXHDW-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC2=C(C=C1)NC(=C2)C3=CC4=CC=CC=C4N=C3Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Quinoline, 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- typically involves two key components:

  • Construction or functionalization of the quinoline ring with a chlorine atom at the 2-position.
  • Attachment of the indole moiety substituted at the 5-position with a 2-methoxyethoxy group to the 3-position of the quinoline.

The synthetic approach generally follows these stages:

Synthesis of 2-Chloroquinoline Intermediates

According to the literature on 2-chloroquinoline derivatives, these compounds are often prepared through chlorination of quinoline precursors or via cyclization reactions involving anilines and cyanoacetates:

  • A typical method involves heating 3-fluoro-4-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate in toluene at 100-110 °C for several hours to form quinolinecarbonitrile intermediates. Subsequent chlorination using phosphorus oxychloride at elevated temperature (e.g., 105 °C for 45 minutes) converts the 4-oxo quinoline derivatives to 2-chloroquinoline compounds.

  • Purification is achieved by solvent extraction, drying over magnesium sulfate, and flash column chromatography with gradients of ethyl acetate in hexane.

This method provides a robust route to 2-chloroquinoline cores suitable for further functionalization.

Synthesis of 5-(2-Methoxyethoxy)-1H-Indole

The substituted indole moiety, 5-(2-methoxyethoxy)-1H-indole, can be synthesized by:

  • Starting from 5-hydroxyindole, which undergoes alkylation with 2-methoxyethyl halides (e.g., 2-methoxyethyl bromide) under basic conditions to introduce the 2-methoxyethoxy substituent at the 5-position.

  • Alternatively, indole derivatives can be synthesized via Fischer indole synthesis or Japp-Klingemann reactions, followed by selective functional group transformations to install the 2-methoxyethoxy group.

Coupling of Quinoline and Indole Moieties

The key step in preparing Quinoline, 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- is the formation of the C-C bond between the 3-position of the quinoline and the 2-position of the indole.

  • Cross-coupling reactions such as palladium-catalyzed Suzuki or Stille couplings can be employed, where the 2-chloroquinoline acts as an electrophilic partner and the indole derivative is functionalized as a boronic acid or stannane.

  • Alternatively, nucleophilic aromatic substitution (SNAr) can be used if the quinoline 3-position is activated and the indole is suitably nucleophilic.

  • Literature reports palladium-catalyzed three-component reactions involving 2-chloroquinoline derivatives and isocyanides to form quinoline-based heterocycles, demonstrating the feasibility of Pd-catalyzed coupling in quinoline chemistry.

  • Reaction conditions typically involve Pd(OAc)2 as catalyst, bases such as cesium carbonate or potassium carbonate, solvents like DMSO or 1,4-dioxane with water, and temperatures around 80-115 °C.

Purification and Characterization

  • After reaction completion, mixtures are usually quenched with water, extracted with organic solvents such as ethyl acetate or dichloromethane, dried over anhydrous magnesium sulfate or sodium sulfate, and concentrated under reduced pressure.

  • Purification is performed by flash column chromatography using gradients of ethyl acetate in hexane or preparative thin-layer chromatography.

  • Final products are characterized by melting point determination, NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Quinoline ring synthesis 3-fluoro-4-methoxyaniline + ethyl (ethoxymethylene)cyanoacetate, toluene, 100-110 °C, 4.5 h Quinolinecarbonitrile intermediate Followed by chlorination
2 Chlorination Phosphorus oxychloride, 105 °C, 45 min 2-chloroquinoline derivative Purified by chromatography
3 Indole substitution 5-hydroxyindole + 2-methoxyethyl halide, base 5-(2-methoxyethoxy)-1H-indole Alkylation reaction
4 Coupling Pd(OAc)2 catalyst, base (Cs2CO3 or K2CO3), DMSO/H2O, 80-115 °C Quinoline, 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- Cross-coupling or nucleophilic substitution
5 Purification Extraction, drying, flash chromatography Pure target compound Characterization by NMR, MS, mp

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at specific positions on the quinoline ring .

Scientific Research Applications

Quinoline, 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- has numerous scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of quinoline, 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
2-Chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]quinoline (Target Compound) C₂₁H₁₈ClN₂O₃* ~395.8 2-Cl (quinoline); 5-(2-methoxyethoxy) (indole) Enhanced solubility due to ether linkage; potential for improved bioavailability
2-Methoxy-3-[5-(2-piperidin-1-ylethoxy)-1H-indol-2-yl]quinoline C₂₅H₂₇N₃O₂ 401.5 2-OCH₃ (quinoline); 5-(2-piperidinylethoxy) (indole) Increased lipophilicity from piperidine; may enhance blood-brain barrier penetration
5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline C₁₉H₁₃Cl₂N₃O 378.2 5-Cl (quinoline); 8-triazolylmethoxy Triazole group introduces polarity; potential for metal coordination in enzymes
2-(1H-Indol-3-yl)quinoline C₁₇H₁₂N₂ 244.3 No substituents beyond core quinoline-indole structure Simplicity in structure; baseline for SAR studies

Key Research Findings

Substituent Effects on Solubility: The 2-methoxyethoxy group in the target compound introduces an ether linkage, which increases polarity compared to analogs like 2-(1H-indol-3-yl)quinoline (logP ~5.2 vs. ~3.5) . This modification may enhance aqueous solubility, a critical factor for oral bioavailability. In contrast, the piperidinylethoxy group in the compound from contributes to higher lipophilicity (logP ~5.2), favoring membrane permeability .

This could enhance binding affinity to targets like kinases or DNA topoisomerases, as seen in other chloro-substituted quinolines .

Biological Activity Trends: While direct biological data for the target compound are unavailable, analogs with triazole () or piperidine () groups show activity in antimicrobial and CNS-targeted assays, respectively .

Biological Activity

Quinoline derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. The compound Quinoline, 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- is characterized by a quinoline backbone substituted with a chloro group and an indole derivative. This structure enhances its solubility and potential biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical formula for Quinoline, 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- is C20H17ClN2O2C_{20}H_{17}ClN_2O_2. Its structure can be represented as follows:

Quinoline 2 chloro 3 5 2 methoxyethoxy 1H indol 2 yl \text{Quinoline 2 chloro 3 5 2 methoxyethoxy 1H indol 2 yl }

Biological Activities

Quinoline derivatives have been extensively studied for their biological properties, including:

  • Antitumor Activity : Quinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain quinoline analogs can inhibit the growth of neuroepithelioma cells (SK-N-MC) and other cancer types through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Effects : Some quinoline derivatives demonstrate antibacterial and antifungal properties. The introduction of halogen atoms in the structure has been linked to enhanced antimicrobial activity against pathogens such as Staphylococcus aureus .
  • Anti-inflammatory Properties : Quinoline compounds have shown potential in reducing inflammation, which may be beneficial in treating chronic inflammatory diseases .

Structure-Activity Relationship (SAR)

Research has established a structure-activity relationship (SAR) for quinoline derivatives, indicating that modifications to the quinoline and indole structures can significantly affect biological activity. For example, the presence of methoxy groups and halogen substitutions can enhance lipophilicity and biological efficacy .

Case Studies

Several studies highlight the biological activities of Quinoline derivatives:

  • Antiproliferative Activity : A study examined various quinoline analogs for their ability to inhibit cell proliferation in cancer cell lines. The results indicated that specific substitutions on the quinoline ring led to increased cytotoxicity against cancer cells .
  • Antimicrobial Studies : Research on antimicrobial properties revealed that certain quinoline derivatives exhibited lower Minimum Inhibitory Concentration (MIC) values compared to traditional antibiotics, suggesting their potential as new antimicrobial agents .

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of compounds structurally related to Quinoline, 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]-:

Compound NameBiological ActivityUnique Features
2-ChloroquinolineAntimicrobial, AnticancerBasic structure without indole substitution
Quinolin-2-ylmethoxyindolesAnti-inflammatoryExhibits significant anti-inflammatory properties
5-MethylquinolineAnticancerKnown for its role in dye synthesis

Q & A

Q. What are the typical synthetic routes for synthesizing quinoline derivatives with chloro and indole substituents?

The synthesis of 2-chloro-3-substituted quinolines often involves classical methods like the Skraup, Friedländer, or Combes reactions, which are well-documented for quinoline core formation . For indole-functionalized derivatives, palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki) are frequently employed to introduce heterocyclic substituents at the 3-position of quinoline . Recent advances include click chemistry (1,3-dipolar cycloaddition) to append triazole or indole moieties, as demonstrated in the synthesis of 2-chloro-3-((4-phenyl-1H-triazol-1-yl)methyl)quinoline derivatives .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, DEPT, and 2D experiments like COSY/HSQC) to confirm substituent regiochemistry and indole-proton environments .
  • High-Resolution Mass Spectrometry (HRMS) to validate molecular formula and isotopic patterns, particularly for chlorine-containing derivatives .
  • X-ray crystallography to resolve ambiguities in stereochemistry and intermolecular interactions, as applied in structurally related quinoline-indole hybrids .

Q. How can researchers evaluate the antioxidant potential of this compound?

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a standard method. For example, 2-chloroquinoline derivatives with indole substituents have shown radical scavenging activities exceeding 85% at 10⁻⁴ M concentrations . Protocols involve measuring absorbance at 517 nm after incubating the compound with DPPH solution, followed by IC₅₀ calculations .

Advanced Research Questions

Q. What strategies optimize the synthesis of 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]quinoline for enhanced yield or purity?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of indole intermediates during coupling reactions .
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems (e.g., XPhos) enhance cross-coupling efficiency for electron-rich indole moieties .
  • Protection/deprotection : Use of methoxyethoxy groups requires protection (e.g., tert-butyldimethylsilyl ether) during acidic or high-temperature steps to prevent cleavage .

Q. How can contradictory bioactivity data (e.g., antioxidant vs. cytotoxic effects) be resolved for this compound?

  • Dose-response profiling : Compare IC₅₀ values across assays (e.g., DPPH for antioxidants vs. MTT for cytotoxicity) to identify concentration-dependent activity shifts .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 2-methoxyethoxy with methyl or halogen groups) to isolate structure-activity relationships .
  • Mechanistic studies : Use fluorescence-based assays (e.g., ROS detection) to differentiate antioxidant (radical quenching) from cytotoxic (DNA intercalation) modes of action .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

  • Molecular docking : Tools like AutoDock Vina or MOE can model interactions with proteins (e.g., topoisomerase II or tubulin) using crystal structures from the PDB .
  • QSAR modeling : Build regression models using descriptors (e.g., logP, polar surface area) and bioactivity data from analogs to predict potency .
  • MD simulations : Assess binding stability over time (50–100 ns trajectories) using GROMACS or AMBER to validate docking poses .

Methodological Notes

  • Contradictory Evidence : While some studies emphasize antioxidant potential , others prioritize anticancer activity . Researchers must contextualize bioactivity by correlating assay conditions (e.g., cell line specificity, oxidant concentration) with structural features.
  • Advanced Synthesis : For regioselective indole coupling, prioritize Sonogashira or Buchwald-Hartwig amination over Ullmann-type reactions to minimize byproducts .

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